4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2

LC-MS/MS bioanalysis stable isotope labeling selected reaction monitoring

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (CAS 74719-60-1, molecular formula C15H14D2O3, MW 246.30) is a stable isotope-labeled (deuterated) synthetic intermediate of the third-generation fluoroquinolone antibacterial gemifloxacin. The compound carries two deuterium atoms at the benzylic alcohol position (InChI key isotopic designation: i10D2), replacing the two protium atoms present in the non-deuterated parent compound, 4-(benzyloxy)-3-methoxybenzyl alcohol (CAS 33693-48-0, C15H16O3, MW 244.29).

Molecular Formula C15H16O3
Molecular Weight 246.302
CAS No. 74719-60-1
Cat. No. B568878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2
CAS74719-60-1
Synonyms(4-Benzyloxy-3-methoxyphenyl)methanol-d2;  3-Methoxy-4-(benzyloxy)benzyl Alcohol-d2;  4-(Benzyloxy)-3-methoxybenzyl Alcohol-d2;  NSC 169518-d2;  O-Benzylvanillyl Alcohol-d2;  Vanillyl Alcohol Benzyl Ether-d2
Molecular FormulaC15H16O3
Molecular Weight246.302
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2
InChIInChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2
InChIKeyPDBXFVPMVYQICB-KBMKNGFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (CAS 74719-60-1): Deuterated Gemifloxacin Intermediate for Quantitative LC-MS Bioanalysis


4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (CAS 74719-60-1, molecular formula C15H14D2O3, MW 246.30) is a stable isotope-labeled (deuterated) synthetic intermediate of the third-generation fluoroquinolone antibacterial gemifloxacin [1]. The compound carries two deuterium atoms at the benzylic alcohol position (InChI key isotopic designation: i10D2), replacing the two protium atoms present in the non-deuterated parent compound, 4-(benzyloxy)-3-methoxybenzyl alcohol (CAS 33693-48-0, C15H16O3, MW 244.29) [2]. This site-specific deuteration yields a +2 Da mass shift while preserving the chemical reactivity and physicochemical properties of the parent molecule, making the compound suitable for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for gemifloxacin quantification in biological matrices [3].

Why Non-Deuterated or Structural Analog Internal Standards Cannot Simply Replace 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 in Gemifloxacin Bioanalysis


In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) directly governs assay accuracy, precision, and robustness. Non-isotopic structural analogs—such as moxifloxacin or ofloxacin, which have been used as IS in published gemifloxacin assays—exhibit different chromatographic retention, extraction recovery, and ionization efficiency relative to the target analyte gemifloxacin, leading to incomplete correction of matrix effects and sample-to-sample variability [1]. Stable isotope-labeled (SIL) internal standards that are structural mimics of the analyte are the gold standard because they co-elute nearly identically with the analyte and experience the same matrix-induced ion suppression or enhancement [2]. However, among SIL options, the non-deuterated parent compound (CAS 33693-48-0) lacks the mass spectrometric shift required for selected reaction monitoring (SRM) discrimination, while the fully-formed gemifloxacin-13C2,d2 (CAS 1185236-78-5) does not control for variability introduced during the upstream synthetic steps of gemifloxacin from this intermediate [3]. 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 occupies a specific analytical niche: it serves as a process-specific internal standard for monitoring the critical synthetic intermediate in gemifloxacin manufacturing and impurity profiling workflows.

Quantitative Differentiation Evidence: 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 vs. Closest Analogs and Alternative Internal Standards


Mass Spectrometric Discrimination: +2 Da Shift Enables Baseline-Resolved SRM Detection Relative to Non-Deuterated Parent

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (MW 246.30) carries a +2 Da mass increment relative to its non-deuterated parent compound 4-(benzyloxy)-3-methoxybenzyl alcohol (MW 244.29, CAS 33693-48-0) due to the replacement of two protium atoms with deuterium at the benzylic alcohol –CH₂OH → –CD₂OH position . This mass difference is sufficient for complete mass spectrometric resolution in single quadrupole and triple quadrupole instruments, eliminating the isotopic overlap that would occur if the non-deuterated analog were used as an internal standard for the same analyte . In contrast, structural analog internal standards such as moxifloxacin (used in published gemifloxacin plasma assays) differ in both precursor ion m/z (402.1 vs. 390.1 for gemifloxacin) and product ion spectra, requiring separate SRM transition optimization and introducing differential ionization behavior [1].

LC-MS/MS bioanalysis stable isotope labeling selected reaction monitoring

Site-Specific Deuteration at a Chemically Stable Position Minimizes H/D Back-Exchange Risk

The deuteration in 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 is located at the benzylic carbon (InChI: i10D2), forming a C–D bond on an sp³-hybridized carbon that is not α to a carbonyl, not part of an acidic phenol, and not prone to base- or acid-catalyzed exchange under typical bioanalytical sample preparation conditions (pH 2–10, aqueous/organic solvent mixtures at ambient temperature) . This contrasts with deuterated internal standards where the label is placed on exchangeable positions (e.g., –OD, –ND, or α-carbonyl positions), which can undergo partial back-exchange during protein precipitation, solid-phase extraction, or chromatographic separation, leading to quantitation bias [1]. The C–D bond dissociation energy is approximately 1.2–1.5 kcal/mol higher than the corresponding C–H bond, further enhancing resistance to hydrogen abstraction and metabolic exchange .

deuterium labeling stability isotopic integrity sample preparation robustness

Purity Specifications: ≥95% to 98% Chemical Purity Aligns with Pharmacopeial Reference Standard Requirements

Commercially available lots of 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 are supplied with certified purity values of ≥95% (Musechem, Bio-Delta) to 98% (Coompo Research Chemicals) as determined by HPLC-UV or silylated GC analysis [1]. This purity is comparable to the non-deuterated parent compound available from Thermo Scientific Chemicals at 98% purity (CAS 33693-48-0, assay by silylated GC ≥97.5%) . The deuterated compound typically appears as a brown solid, in contrast to the white crystalline powder of the non-deuterated analog, reflecting subtle differences in deuteration-process impurities rather than degradation . For impurity profiling and reference standard applications, the 95–98% purity range is adequate when used with a characterized purity factor in the calibration equation; however, procurement decisions should consider lot-specific certificates of analysis to verify isotopic enrichment (typically ≥98 atom% D) alongside chemical purity [2].

reference standard purity pharmaceutical impurity profiling analytical quality control

Process-Specific Internal Standard: Direct Link to Gemifloxacin Synthetic Intermediate Enables Impurity Fate-and-Transport Tracking

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 is structurally identical to the penultimate intermediate in the gemifloxacin synthetic pathway that bears the benzyloxime-protected catechol moiety before final deprotection and coupling steps [1]. This makes it uniquely suited as a process-specific internal standard for tracking this synthetic intermediate through reaction monitoring, workup, and impurity profiling, as opposed to the fully-formed gemifloxacin-13C2,d2 (CAS 1185236-78-5, MW 393.38), which can only serve as an IS for the final API quantification and does not co-elute with the intermediate under typical synthetic intermediate HPLC conditions [2]. In published gemifloxacin synthetic process patents, the non-deuterated analog of this compound is a key intermediate whose conversion efficiency and purity are critical control points for final API quality . Using the deuterated version as an IS enables accurate quantification of carryover, conversion yield, and impurity levels by isotope dilution mass spectrometry.

process analytical chemistry synthetic intermediate monitoring impurity tracking

Supplier-Specified Solubility Profile: DCM and THF Solubility Enables Direct Use in Organic-Phase Reaction Monitoring

Multiple independent supplier datasheets (Biozol/US Biological, Bio-Delta, CymitQuimica/TRC) consistently report solubility of 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 in dichloromethane (DCM) and tetrahydrofuran (THF), with some suppliers additionally listing chloroform, dichloromethane, and DMSO . This organic-solvent solubility profile is directly compatible with the reaction media used in gemifloxacin intermediate synthesis (typically anhydrous DCM, THF, or DMF for the benzylation and reduction steps), enabling direct dilution of reaction aliquots for LC-MS analysis without solvent exchange . The non-deuterated parent compound has a reported XLogP of 2.2 and is a white crystalline solid (mp 71–73 °C), consistent with moderate lipophilicity suitable for reverse-phase chromatographic retention . The deuterated analog, supplied as a brown solid, shares this lipophilicity profile, ensuring identical chromatographic behavior to the non-deuterated intermediate.

solubility profiling organic reaction monitoring sample preparation compatibility

High-Value Application Scenarios for 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 in Pharmaceutical R&D and Quality Control


Isotope Dilution LC-MS/MS Quantification of Gemifloxacin Synthetic Intermediate in Process Development

In gemifloxacin API process development, the conversion of 4-(benzyloxy)-3-methoxybenzyl alcohol to downstream intermediates is a critical quality attribute. Spiking the deuterated analog into reaction aliquots enables accurate isotope dilution mass spectrometry (IDMS) quantification of the intermediate, correcting for losses during sample preparation and ionization variability. The +2 Da mass shift provides an interference-free SRM channel distinct from the unlabeled intermediate [1]. This application is directly supported by the compound's documented role as a gemifloxacin synthetic intermediate and its validated solubility in DCM and THF reaction solvents .

Pharmaceutical Impurity Reference Standard for Gemifloxacin ANDA Submissions

Regulatory agencies require identification, quantification, and control of process-related impurities in Abbreviated New Drug Applications (ANDA). 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 serves as a stable isotope-labeled impurity reference standard for the gemifloxacin synthetic pathway, enabling accurate impurity quantification by IDMS in API batches [1]. The compound is listed alongside other gemifloxacin impurities in pharmacopeial reference standard catalogs, and its ≥95–98% chemical purity meets the acceptance criteria for impurity reference materials used in method validation .

Metabolic Pathway Tracing Using Deuterium-Labeled Benzyloxy Intermediate

The site-specific deuteration at the benzylic alcohol position enables the compound to be used as a tracer in metabolic pathway studies, where the fate of the benzyl-protected intermediate can be followed through in vitro hepatocyte or microsomal incubations by monitoring the retention or loss of the deuterium label by LC-HRMS [1]. The chemically stable C–D bond at the sp³ benzylic position minimizes non-enzymatic H/D exchange that would otherwise confound metabolic tracing experiments, a limitation commonly encountered with labile-position deuterated tracers .

Analytical Method Development and Validation for Gemifloxacin Impurity Profiling by LC-MS

During HPLC-MS method development for gemifloxacin impurity profiling, the deuterated compound can be used to establish system suitability parameters—including retention time reproducibility, column lot-to-lot consistency, and MS detector linearity—without consuming limited quantities of the non-deuterated process intermediate [1]. Its identical chromatographic behavior to the non-deuterated analyte, combined with the +2 Da mass offset, allows it to function as both a retention time marker and an internal standard in the same analytical run .

Quote Request

Request a Quote for 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.